2-amino-N-(4-aminophenyl)acetamide dihydrochloride
CAS No.: 2137859-12-0
Cat. No.: VC4216144
Molecular Formula: C8H13Cl2N3O
Molecular Weight: 238.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137859-12-0 |
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Molecular Formula | C8H13Cl2N3O |
Molecular Weight | 238.11 |
IUPAC Name | 2-amino-N-(4-aminophenyl)acetamide;dihydrochloride |
Standard InChI | InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H |
Standard InChI Key | ZJYRREQOICKGAM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)NC(=O)CN.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with an amino group at the para position, linked to an acetamide moiety via a methylene bridge. The dihydrochloride form introduces two chloride ions, which protonate the amine groups, enhancing polarity and water solubility. Key structural attributes include:
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IUPAC Name: 2-amino-N-(4-aminophenyl)acetamide dihydrochloride
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SMILES:
The protonation of amines alters electronic distribution, increasing stability under acidic conditions—a critical factor in drug formulation .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 238.1143 g/mol |
Solubility | Water, polar organic solvents |
Storage Conditions | Room temperature |
Melting/Boiling Points | Not reported |
Synthesis and Industrial Production
Synthetic Pathways
The dihydrochloride salt is synthesized via a two-step process:
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Base Compound Formation: Reacting 4-nitroaniline with chloroacetyl chloride yields 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
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Salt Formation: Treating the base compound with hydrochloric acid under controlled pH conditions precipitates the dihydrochloride salt .
Industrial-scale production employs continuous-flow reactors to optimize yield (typically >85%) and purity (>97%). Crystallization from ethanol-water mixtures ensures removal of unreacted precursors .
Key Reaction Mechanisms
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Amidation: Nucleophilic acyl substitution between 4-aminophenylamine and chloroacetyl chloride.
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Reduction: Catalytic hydrogenation reduces nitro to amino groups, requiring precise temperature control (40–60°C) to prevent over-reduction.
Applications in Pharmaceutical and Industrial Contexts
Medicinal Chemistry
As a bifunctional intermediate, the compound’s amino groups enable conjugation with carboxylic acids or carbonyl-containing therapeutics. Notable applications include:
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CNS Drug Development: Serves as a precursor for dopamine receptor modulators and serotonin reuptake inhibitors .
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Anticancer Agents: Incorporated into kinase inhibitors targeting EGFR and VEGF pathways, enhancing water solubility for improved bioavailability .
Dye and Agrochemical Synthesis
The aromatic amine structure participates in diazo coupling reactions, forming azo dyes with high colorfastness. In agrochemicals, it acts as a building block for herbicides, leveraging its ability to disrupt plant amino acid synthesis .
Future Directions and Research Opportunities
Drug Delivery Systems
Functionalizing the compound with polyethylene glycol (PEG) chains could enhance pharmacokinetic profiles, enabling sustained-release formulations for chronic CNS disorders.
Green Chemistry Approaches
Exploring biocatalytic methods using aminotransferases or lipases may reduce reliance on harsh reagents, aligning with sustainable manufacturing trends.
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